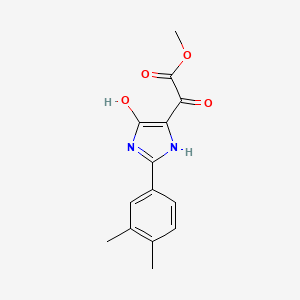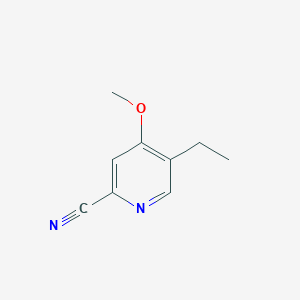![molecular formula C20H25N3S B14671401 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine CAS No. 42351-26-8](/img/structure/B14671401.png)
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse pharmacological activities. Phenothiazines are widely used in medicinal chemistry due to their antipsychotic, antiemetic, and neuroleptic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-(2-methyl-3-chloropropyl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydroxide, ethanol, and various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated piperazine derivatives.
Applications De Recherche Scientifique
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, leading to the inhibition of dopamine-mediated neurotransmission. This action is responsible for its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, contributing to its antiemetic and sedative properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its potent neuroleptic effects and used in the treatment of psychosis.
Trifluoperazine: A phenothiazine derivative with strong antiemetic and antipsychotic activities.
Uniqueness
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This uniqueness can lead to variations in its efficacy, side effect profile, and receptor binding affinity .
Propriétés
IUPAC Name |
10-(2-methyl-3-piperazin-1-ylpropyl)phenothiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16(14-22-12-10-21-11-13-22)15-23-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)23/h2-9,16,21H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIPXQRBVGZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50786761 |
Source


|
| Record name | 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50786761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42351-26-8 |
Source


|
| Record name | 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50786761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
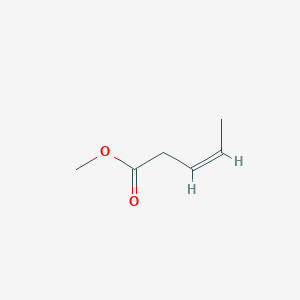
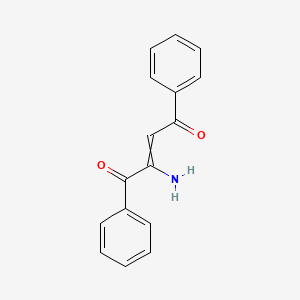
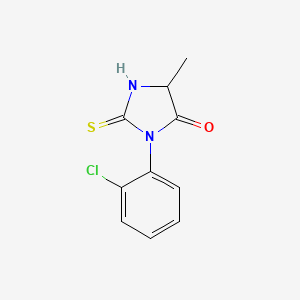
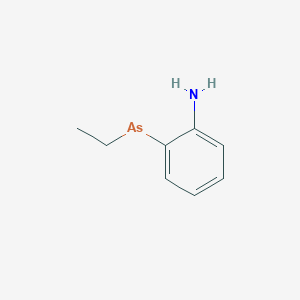

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
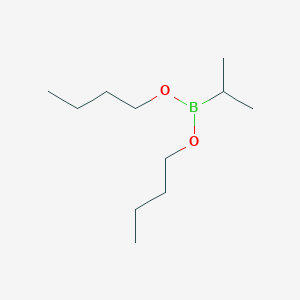
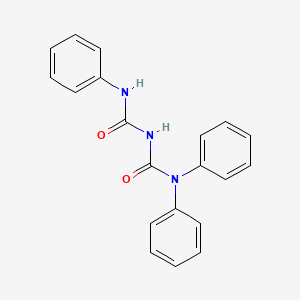

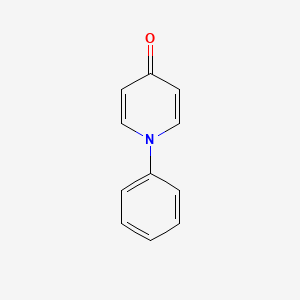
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
